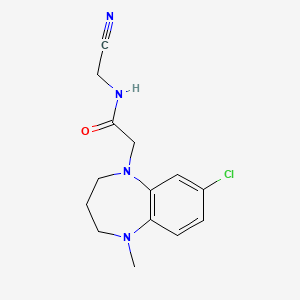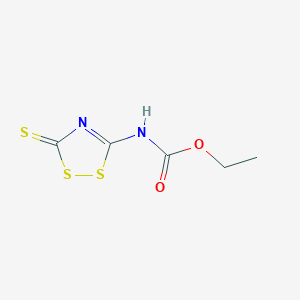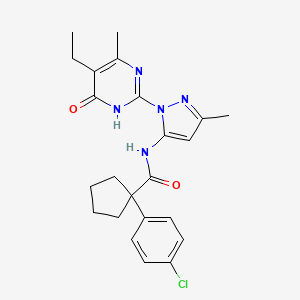![molecular formula C15H17NO3S B3010538 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide CAS No. 2380033-45-2](/img/structure/B3010538.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide, also known as FTI-277, is a compound that has gained significant attention in the scientific community due to its potential applications in cancer research. It belongs to the class of farnesyltransferase inhibitors and has been found to exhibit promising anticancer properties.
Mechanism of Action
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide works by inhibiting farnesyltransferase, which is responsible for the addition of a farnesyl group to proteins involved in cell signaling pathways. This modification is crucial for the proper functioning of these proteins, and inhibition of farnesyltransferase prevents this modification, leading to the disruption of cell signaling pathways. This ultimately results in the suppression of tumor growth and proliferation.
Biochemical and physiological effects:
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide has been found to exhibit potent antitumor activity in preclinical studies. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth and proliferation. Additionally, N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide is its potent antitumor activity, making it a promising candidate for further research. However, one of the limitations of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide is its potential toxicity, which may limit its use in clinical settings. Additionally, further research is needed to determine the optimal dosage and administration regimen for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide.
Future Directions
There are several future directions for research on N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide. One area of research is the development of more potent and selective farnesyltransferase inhibitors. Additionally, further research is needed to determine the optimal dosage and administration regimen for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide. Another area of research is the investigation of the potential applications of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide in combination therapy with other anticancer agents. Finally, further research is needed to determine the potential toxicity of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide and its suitability for use in clinical settings.
In conclusion, N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide is a promising compound with potential applications in cancer research. Its potent antitumor activity and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for further research. However, further research is needed to determine its optimal dosage and administration regimen, as well as its potential toxicity.
Synthesis Methods
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide can be synthesized using a multistep process involving the reaction of furan-3-carboxaldehyde with thiophene-2-carboxylic acid, followed by the reaction of the resulting compound with oxalyl chloride and subsequent reaction with 2-aminoethanol. The final product is obtained by reacting the intermediate compound with N-methylmorpholine and 4-dimethylaminopyridine.
Scientific Research Applications
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide has been extensively studied for its potential applications in cancer research. Farnesyltransferase is an enzyme that plays a crucial role in the post-translational modification of proteins involved in cell signaling pathways. Inhibition of farnesyltransferase has been shown to disrupt these pathways, leading to the suppression of tumor growth and proliferation. N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide has been found to exhibit potent antitumor activity in preclinical studies, making it a promising candidate for further research.
properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-15(11-1-4-18-5-2-11)16-8-14-7-13(10-20-14)12-3-6-19-9-12/h3,6-7,9-11H,1-2,4-5,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZATTHEOJSRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)
![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)
![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)
![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)


![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)